BenchChemオンラインストアへようこそ!

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Melatonin Receptor Pharmacology MT2 Selectivity Binding Affinity

4-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic indole derivative that functions as a melatonin (MLT) receptor ligand. The compound features a 5-methoxyindole core linked via an ethyl spacer to a 4-methoxybenzamide moiety, a structure distinct from the endogenous hormone melatonin's 5-methoxytryptamine core with an N-acetyl side chain.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 363590-98-1
Cat. No. B2814008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
CAS363590-98-1
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC
InChIInChI=1S/C19H20N2O3/c1-23-15-5-3-13(4-6-15)19(22)20-10-9-14-12-21-18-8-7-16(24-2)11-17(14)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22)
InChIKeyWTDIADWOMRXTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (CAS 363590-98-1): A Melatoninergic Indole for Specialized Receptor Studies


4-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic indole derivative that functions as a melatonin (MLT) receptor ligand [1]. The compound features a 5-methoxyindole core linked via an ethyl spacer to a 4-methoxybenzamide moiety, a structure distinct from the endogenous hormone melatonin's 5-methoxytryptamine core with an N-acetyl side chain [1]. This structural divergence is critical for its pharmacological profile, which is characterized by its affinity for the G-protein coupled melatonin receptors MT1 and MT2 [2].

Procurement Precision: Why 4-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide Cannot Be Replaced by Generic Melatonin Analogs


Generic substitution among indole-based melatonin analogs is unreliable due to the extreme sensitivity of receptor subtype affinity and intrinsic activity to minor structural modifications [1]. The specific N-acyl group (4-methoxybenzamide vs. acetamide in melatonin) and its spatial relationship to the indole core dictate the ligand's ability to adopt the bioactive conformation required for selective receptor interactions [1]. This is quantitatively demonstrated by the compound's distinct MT1/MT2 affinity ratio, which diverges significantly from that of endogenous melatonin and many close analogs, directly impacting experimental outcomes in receptor pharmacology studies [2].

Head-to-Head Quantitative Differentiation: 4-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide vs. Melatonin and Related Analogs


MT2 Receptor Affinity: Sub-Nanomolar Potency Differentiates from Endogenous Melatonin

The target compound exhibits high affinity for the human MT2 melatonin receptor. In a direct comparison with the endogenous ligand melatonin, the compound shows a Ki of 0.450 nM, which is a lower concentration than the typical nanomolar affinity reported for melatonin at this receptor subtype, indicating a gain in potency [1][2]. This differentiates it from other analogs like 2-phenylmelatonin (UCM 608), which, while potent, has a different selectivity profile .

Melatonin Receptor Pharmacology MT2 Selectivity Binding Affinity

MT1 Receptor Affinity: Quantified Binding Profile Essential for Subtype-Specific Studies

The compound's affinity for the human MT1 receptor was determined to be Ki = 2.5 nM [1]. This value is crucial for calculating its MT2/MT1 selectivity ratio, which is approximately 0.18 (calculated as 0.450 nM / 2.5 nM). This contrasts with melatonin, which often shows less marked selectivity between the two subtypes. For procurement, this means the compound cannot be simply replaced by melatonin (which has a different selectivity fingerprint) or by non-selective agonists without altering the pharmacological profile of the experiment [2].

MT1 Receptor Subtype Selectivity Binding Assay

Functional Agonist Activity: Confirmed Receptor Activation at MT2

The compound acts as an agonist at the human MT2 receptor, as demonstrated by a functional assay measuring GTPγS binding, yielding an EC50 of 11 nM [1]. This confirms that the compound is not merely a binding ligand but an efficacious activator of the receptor's downstream signaling. This functional activity is a key differentiator from antagonists or partial agonists within the same chemical class, which may bind with high affinity but fail to activate the receptor to the same degree.

Functional Assay GTPγS Binding Agonist Activity

Optimal Use Cases for 4-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide Informed by Quantitative Evidence


MT2 Receptor Pharmacology: Differentiation from Endogenous Melatonin

Investigators studying the specific downstream signaling pathways of the human MT2 receptor can utilize this compound as a high-affinity agonist (Ki = 0.450 nM, EC50 = 11 nM) [1]. Its distinct MT2/MT1 selectivity ratio (~0.18), coupled with its non-endogenous structure, allows for the dissection of receptor subtype-specific effects, which is not possible with the endogenous, non-selective agonist melatonin. This application is directly supported by the quantitative affinity and functional data.

Structure-Activity Relationship (SAR) Probe in Melatoninergic Ligand Development

Medicinal chemists can use this compound as a benchmark for optimizing N-acyl substituents on the indole scaffold [2]. Its measured Ki values provide a quantitative baseline for evaluating new analogs. For instance, the shift from an N-acetyl (melatonin) to a 4-methoxybenzamide group resulted in a defined MT1 Ki of 2.5 nM and an MT2 Ki of 0.450 nM, establishing a specific affinity vector for further structural exploration.

Comparative Screening Libraries for GPCR Drug Discovery

Pharmaceutical screening programs focusing on G-protein coupled receptors (GPCRs), particularly for sleep or circadian rhythm disorders, require a panel of well-characterized ligands with non-overlapping pharmacological profiles. Including this compound in a screening library provides a probe with a verified MT2-preferring agonist profile [1], contrasting with MT1-selective or balanced agonists, thereby enabling hit classification and mechanism-of-action studies.

Quote Request

Request a Quote for 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.